Benzofuran-2-carbonyl chloride
Description
Significance of Benzofuran (B130515) Scaffolds in Advanced Chemical Synthesis
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in medicinal chemistry. sunderland.ac.ukuq.edu.aunih.gov This is due to its presence in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities. rsc.orgnih.gov Benzofuran derivatives have demonstrated potential as anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal agents. sunderland.ac.ukrsc.orgrsc.orgbiogecko.co.nz
The therapeutic potential of these scaffolds has spurred extensive research into the development of novel and efficient synthetic routes to create diverse benzofuran derivatives. mdpi.comacs.org The ability to readily access these structures is paramount for drug discovery and development programs. sunderland.ac.uknih.gov Natural products containing the benzofuran core, such as Moracin D and Ailanthoidol, have shown promising anti-inflammatory, antioxidant, and antitumor activities. mdpi.com Furthermore, several clinically approved drugs, including the antiarrhythmic Dronedarone and the antidepressant Vilazodone, feature a benzofuran nucleus, underscoring its medicinal importance. rsc.orgmdpi.com
Benzofuran-2-carbonyl Chloride as a Pivotal Synthetic Intermediate
This compound emerges as a key player in the synthesis of these valuable benzofuran-based compounds. ontosight.ai Its high reactivity, attributed to the acyl chloride group, makes it an excellent electrophile for various nucleophilic substitution reactions. cymitquimica.com This property allows for the facile introduction of the benzofuran-2-carbonyl moiety into a wide range of molecules, serving as a versatile building block for creating libraries of derivatives for biological screening. ontosight.aiguidechem.com
The synthesis of this compound is typically achieved by treating benzofuran-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ontosight.aiindexcopernicus.com This straightforward conversion provides ready access to the highly reactive intermediate. Once formed, it can be reacted with various nucleophiles, such as amines, alcohols, and organometallic reagents, to generate a diverse array of amides, esters, and ketones, respectively. For instance, it is used in the synthesis of benzofurancarboxamides, which have shown potential as anticancer agents. biointerfaceresearch.com The reaction with 4-aminobenzoic acid ethyl ester to form ethyl 4-(1-benzofuran-2-carbonylamino)benzoate is another example of its utility in creating compounds with potential pharmacological activity. ontosight.ai
Evolution of Research Perspectives on Benzofuran Derivatives
The research landscape for benzofuran derivatives has evolved significantly over the years. Initial studies often focused on the isolation and characterization of naturally occurring benzofurans and the exploration of their fundamental biological activities. As the therapeutic potential of this scaffold became more apparent, the focus shifted towards the development of efficient and versatile synthetic methodologies. acs.orgorganic-chemistry.org
Modern research emphasizes the design and synthesis of novel benzofuran derivatives with tailored biological activities. biogecko.co.nz This includes the use of advanced synthetic strategies like transition-metal-catalyzed cross-coupling reactions and C-H functionalization to introduce a wide range of substituents onto the benzofuran core with high precision and efficiency. mdpi.comchemrxiv.org Structure-activity relationship (SAR) studies have become crucial in guiding the design of more potent and selective compounds. biogecko.co.nz The continuous development of new synthetic methods provides medicinal chemists with the tools to explore a vast chemical space and to optimize lead compounds for the development of new therapeutics. rsc.orgresearchgate.net
Interactive Data Tables
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅ClO₂ | cymitquimica.comguidechem.comsigmaaldrich.com |
| Molecular Weight | 180.59 g/mol | sigmaaldrich.com |
| Appearance | Colorless to pale yellow solid or liquid | ontosight.aicymitquimica.comguidechem.com |
| Melting Point | 53-57 °C | sigmaaldrich.comstenutz.eu |
| CAS Number | 41717-28-6 | cymitquimica.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDRDTZQVOCKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194515 | |
| Record name | 2-Benzofurancarbonyl chloride | |
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Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41717-28-6 | |
| Record name | 2-Benzofurancarbonyl chloride | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Benzofurancarbonyl chloride | |
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| Record name | 41717-28-6 | |
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| Record name | 2-Benzofurancarbonyl chloride | |
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| Record name | 1-Benzofuran-2-carbonyl chloride | |
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Synthesis Methodologies for Benzofuran 2 Carbonyl Chloride and Its Derivatives
Direct Synthetic Routes to Benzofuran-2-carbonyl Chloride
The most direct and common method for the preparation of this compound involves the conversion of the corresponding carboxylic acid, benzofuran-2-carboxylic acid. This transformation is a standard procedure in organic chemistry, where the hydroxyl group of the carboxylic acid is substituted with a chloride atom. Several reagents are effective for this conversion, each with its own advantages and specific reaction conditions.
Commonly used chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). The choice of reagent can depend on the desired purity of the final product and the scale of the reaction.
**Thionyl chloride (SOCl₂) ** is a widely used reagent for this conversion due to the gaseous nature of its byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. The reaction is typically carried out by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent.
**Oxalyl chloride ((COCl)₂) **, often used with a catalytic amount of N,N-dimethylformamide (DMF), is another effective reagent. This method is known for its mild reaction conditions, often proceeding at room temperature. The byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are also gaseous.
Phosphorus halides , such as PCl₅ and PCl₃, are also effective but can sometimes lead to the formation of phosphorus-containing byproducts that may require more rigorous purification steps.
A summary of common reagents for the conversion of carboxylic acids to acyl chlorides is presented in the table below.
| Reagent | Typical Conditions | Byproducts | Notes |
| Thionyl Chloride (SOCl₂) | Reflux in neat reagent or inert solvent | SO₂, HCl (gaseous) | Commonly used, byproducts are easily removed. |
| Oxalyl Chloride ((COCl)₂) / cat. DMF | Room temperature in an inert solvent (e.g., CH₂Cl₂) | CO, CO₂, HCl (gaseous) | Mild conditions, high purity of product. |
| Phosphorus Pentachloride (PCl₅) | Often performed neat or in an inert solvent | POCl₃, HCl | Solid reagent, can be effective for less reactive acids. |
| Phosphorus Trichloride (PCl₃) | Heating with the carboxylic acid | H₃PO₃ | Liquid reagent, requires stoichiometric control. |
Catalytic Approaches in Benzofuran (B130515) Ring Construction
The construction of the benzofuran scaffold is a cornerstone of heterocyclic chemistry, with numerous applications in medicinal and materials science. Catalytic methods, particularly those employing transition metals, have become indispensable for their efficiency, selectivity, and functional group tolerance. These approaches offer versatile pathways to a wide array of substituted benzofurans, which can then be further functionalized, for instance, by conversion to the corresponding 2-carbonyl chloride.
Transition Metal-Catalyzed Cyclization Reactions
Transition metal catalysts, including palladium, copper, rhodium, and ruthenium, are extensively used to facilitate the intramolecular cyclization reactions that form the benzofuran ring. These methods often involve the formation of carbon-carbon and carbon-oxygen bonds in a single synthetic operation.
Palladium catalysis is a powerful tool for the synthesis of benzofurans. A variety of palladium-catalyzed reactions have been developed, often proceeding through mechanisms such as Sonogashira coupling followed by cyclization, or direct C-H activation/arylation.
One prominent strategy is the domino Sonogashira coupling/cyclization reaction of 2-iodophenols with terminal alkynes. researchgate.net This approach allows for the one-pot synthesis of 2-substituted benzofurans. Another powerful method involves the palladium-catalyzed enolate arylation . This one-pot synthesis utilizes the reaction of o-bromophenols with ketones to form differentially substituted benzofurans in moderate to excellent yields. acs.org
Palladium catalysts are also effective in the tandem cyclization and silylation of 1,6-enynes with disilanes, leading to the formation of silyl (B83357) benzofurans. rsc.orgrsc.orgbohrium.com This reaction features excellent functional group tolerance under mild conditions. Furthermore, palladium-catalyzed regioselective C-H arylation of benzofurans with triarylantimony difluorides provides a direct route to 2-arylbenzofurans. proquest.com
| Palladium-Catalyzed Reaction | Starting Materials | Key Features |
| Domino Sonogashira Coupling/Cyclization | 2-Iodoarenes, Alkynes | One-pot synthesis of 2-substituted benzofurans. researchgate.net |
| Enolate Arylation | o-Bromophenols, Ketones | Broad substrate scope, synthesis of the natural product eupomatenoid 6. acs.org |
| Tandem Cyclization/Silylation | 1,6-Enynes, Disilanes | Synthesis of silyl benzofurans, good functional group tolerance. rsc.orgrsc.orgbohrium.com |
| C-H Arylation | Benzofurans, Triarylantimony difluorides | Direct synthesis of 2-arylbenzofurans. proquest.com |
Copper catalysts offer a cost-effective and efficient alternative for the synthesis of benzofurans. Copper-catalyzed reactions often proceed under mild conditions and exhibit broad substrate scope.
A notable example is the aerobic oxidative cyclization of phenols and alkynes. rsc.orgresearchgate.net This one-pot procedure utilizes a copper catalyst and molecular oxygen to regioselectively synthesize polysubstituted benzofurans through a sequential nucleophilic addition and oxidative cyclization. Another important strategy is the intramolecular O-arylation of ketone derivatives, which can be accomplished in neat water using a copper-TMEDA complex, highlighting the development of more environmentally benign protocols. acs.org
Copper catalysts also facilitate the synthesis of 3-functionalized benzofurans through a domino nucleophilic cyclization and C-C bond activation . rsc.org This approach allows for the formation of 3-acylated benzofurans with high atomic economy. Additionally, a one-pot, three-component synthesis of indole-benzofuran bis-heterocycles from terminal alkynes, salicylaldehydes, and indoles has been developed via copper-catalyzed tandem annulation. acs.org
| Copper-Catalyzed Reaction | Starting Materials | Key Features |
| Aerobic Oxidative Cyclization | Phenols, Alkynes | One-pot, regioselective synthesis of polysubstituted benzofurans. rsc.orgresearchgate.net |
| Intramolecular O-Arylation | Ketone derivatives | Reaction in neat water, environmentally friendly. acs.org |
| Domino Cyclization/C-C Bond Activation | o-Alkynylphenols, Cyclopropenones | Synthesis of 3-acylated benzofurans. rsc.org |
| Three-Component Tandem Cyclization | Terminal alkynes, Salicylaldehydes, Indoles | One-pot synthesis of indole-benzofuran bis-heterocycles. acs.org |
Rhodium catalysis has enabled novel strategies for the functionalization of the benzofuran core, particularly at the C4-position, which is often challenging to access through traditional methods.
A significant advancement is the rhodium-catalyzed direct vinylene annulation of readily available m-salicylic acid derivatives with vinylene carbonate. acs.orgosaka-u.ac.jpnih.govacs.org This method allows for the selective construction of C4-substituted benzofurans that are unsubstituted at the C2 and C3 positions. The use of a Weinreb amide as a directing group facilitates subsequent derivatization of the products. acs.orgosaka-u.ac.jpnih.govacs.org This reaction proceeds under neutral and oxidant-free conditions, offering a direct and efficient route to these less accessible isomers. acs.orgosaka-u.ac.jp
| Rhodium-Catalyzed Reaction | Starting Materials | Key Features |
| Direct Vinylene Annulation | m-Salicylic acid derivatives, Vinylene carbonate | Selective synthesis of C4-substituted benzofurans, C2,C3-unsubstituted. acs.orgosaka-u.ac.jpnih.govacs.org |
Ruthenium catalysts have demonstrated versatility in the synthesis of benzofurans through various cyclization pathways. These reactions often exhibit high efficiency and selectivity.
One effective method is the ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols. organic-chemistry.orgthieme-connect.com This reaction provides a chemo- and regioselective route to benzofurans through a 5-endo cyclization. Another approach involves the reaction of m-hydroxybenzoic acids with alkynes, which proceeds via C-H alkenylation followed by oxygen-induced annulation to yield benzofuran derivatives. nih.govacs.org
Ruthenium nanoparticles have also been employed for the selective hydrogenation of benzofuran derivatives to dihydrobenzofurans, demonstrating the utility of ruthenium in post-cyclization modifications. rwth-aachen.deacs.org
| Ruthenium-Catalyzed Reaction | Starting Materials | Key Features |
| Cycloisomerization | Aromatic homo- and bis-homopropargylic alcohols | Chemo- and regioselective 5-endo cyclization. organic-chemistry.orgthieme-connect.com |
| C-H Alkenylation/Annulation | m-Hydroxybenzoic acids, Alkynes | Oxygen-induced annulation. nih.govacs.org |
| Selective Hydrogenation | Benzofuran derivatives | Formation of dihydrobenzofurans. rwth-aachen.deacs.org |
Platinum-Catalyzed Synthesis
Platinum catalysis offers a distinct pathway for synthesizing benzofuran derivatives. One notable method involves the use of platinum to generate α,β-unsaturated carbene intermediates. nih.gov This process starts with alkynes that have propargylic ethers. The platinum catalyst facilitates an intramolecular nucleophilic addition, leading to the formation of the reactive carbene species. nih.gov These intermediates can then undergo further reactions, such as cycloadditions or vinylogous nucleophilic additions with β-diketones, ketoesters, and ketoamides, to yield functionalized benzofurans. nih.gov
Another approach utilizes platinum electrodes in an electrochemical process. The cyclization of 2-alkynylphenols with various diselenides can be induced electrochemically using platinum electrodes in an acetonitrile (B52724) solvent. nih.govacs.org This method produces substituted benzofuran heterocycles in high yields via a proposed seleniranium intermediate that undergoes nucleophilic cyclization. nih.govacs.org
Acid-Catalyzed Cyclization and Domino Reactions
Acid catalysis is a prominent strategy for the synthesis of benzofuran rings, often involving intramolecular cyclization or complex domino (cascade) reactions. nih.gov Lewis acids, such as boron trifluoride diethyl etherate (BF3·Et2O), are effective in promoting domino reactions. For example, a reaction between 2,4-diyn-1-ols and dicarbonyl compounds proceeds through a sequence of Lewis-acid-promoted propargylation, base-mediated intramolecular cyclization, isomerization, and finally benzannulation to afford benzofuran derivatives in high yields (75–91%). nih.gov Similarly, iron(III) chloride (FeCl3) can mediate the intramolecular cyclization of electron-rich aryl ketones to form the benzofuran ring through a direct oxidative aromatic C–O bond formation. nih.gov
Brønsted acids also play a crucial role. For instance, polyphosphoric acid (PPA) can catalyze the cyclization of acetal (B89532) substrates to form the benzofuran core. wuxiapptec.com The mechanism involves protonation of the acetal, elimination of methanol (B129727) to form an oxonium ion, and subsequent nucleophilic attack by the phenyl ring to close the furan (B31954) ring. wuxiapptec.com Another method employs 48% hydrobromic acid (HBr) for the intermolecular cyclodehydration of 2-methoxydeoxybenzoins, which are themselves formed from 2-methoxychalcone epoxides in a one-pot reaction catalyzed by BF3·Et2O. nih.gov This two-step process yields 2-arylbenzofurans in high yields. nih.gov Domino reactions can also be designed to create functionalized benzofurans containing specific functionalities, such as a remote bromide, through a BBr3-mediated "ring-cleavage-deprotection-cyclization" sequence. acs.org
| Catalyst/Reagent | Starting Materials | Reaction Type | Key Features |
|---|---|---|---|
| Boron trifluoride diethyl etherate (BF3·Et2O) | 2,4-diyn-1-ols and dicarbonyl compounds | Domino Reaction | Proceeds via propargylation, cyclization, isomerization, and benzannulation. nih.gov |
| Iron(III) chloride (FeCl3) | Electron-rich-aryl ketones | Intramolecular Cyclization | Forms C–O bond via direct oxidative aromatization. nih.gov |
| Polyphosphoric acid (PPA) | Acetal substrates | Cyclization | Forms an oxonium ion intermediate. wuxiapptec.com |
| Boron tribromide (BBr3) | 1'-(2''-methoxyphenyl)-2-alkylidenetetrahydrofurans | Domino Reaction | Involves ring-cleavage, deprotection, and cyclization. acs.org |
Radical Cyclization Processes
Radical cyclization offers a powerful method for constructing complex benzofuran derivatives that may be difficult to access through other means. nih.govrsc.org These cascade reactions can build polycyclic benzofuran structures under mild conditions. nih.gov One such process involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This initiates a radical cyclization cascade that is followed by an intermolecular radical-radical coupling step. nih.gov This expedient approach allows for the synthesis of a variety of complex benzofurylethylamine derivatives and other polycyclic benzofurans. nih.gov
Photocyclization Techniques
Photochemical methods provide another avenue for benzofuran synthesis, often proceeding through radical-mediated pathways. Visible-light-promoted cyclization can be used to synthesize benzofuran heterocycles substituted with carbonyl and hydroxyl groups. nih.gov A notable example involves the reaction of 1,6-enynes and bromomalonates, which proceeds without the need for a photocatalyst, oxidant, transition metal, or additive. nih.gov This atom-economic protocol is believed to occur via a radical-mediated pathway involving a 5-exo-dig cyclization, followed by nucleophilic substitution and aromatization to yield the final benzofuran products. nih.gov
Green Chemistry Approaches: Deep Eutectic Solvents
In line with the principles of green chemistry, environmentally benign methods for benzofuran synthesis have been developed. One such approach utilizes deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol (ChCl:EG). acs.org These solvents are not only eco-friendly but can also stabilize polar intermediates and accelerate reaction rates. acs.org A one-pot synthesis of benzofuran derivatives has been reported by reacting o-hydroxy aldehydes, amines, and various alkynes in the presence of a copper iodide catalyst within a choline chloride-ethylene glycol solvent. acs.org This method produces a range of benzofuran derivatives in good to excellent yields (70–91%). nih.gov The chloride ion in the DES may also act as a weak base, contributing to the reaction mechanism, which is proposed to proceed through the formation of an iminium ion. nih.govacs.org
| Solvent | Catalyst | Reactants | Yield | Key Advantage |
|---|---|---|---|---|
| Choline chloride:Ethylene glycol (DES) | Copper iodide (CuI) | o-hydroxy aldehydes, amines, alkynes | 70-91% | Environmentally benign, one-pot synthesis. nih.govacs.org |
Synthesis of Specific this compound Derivatives
This compound is a key intermediate for creating a wide array of derivatives due to the high reactivity of the acyl chloride group. guidechem.com This functional group readily reacts with nucleophiles, allowing for the introduction of diverse functionalities at the 2-position of the benzofuran ring. guidechem.com
Preparation of Benzofuran-2-carboxamide (B1298429) Derivatives
Benzofuran-2-carboxamide derivatives are synthesized directly from this compound. The core reaction is a nucleophilic acyl substitution where an amine (primary or secondary) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction leads to the formation of a new carbon-nitrogen bond, creating the amide linkage and eliminating hydrogen chloride as a byproduct. The synthesis of complex benzofurylethylamine derivatives can also be achieved through unique radical cyclization cascade mechanisms. nih.gov The construction of the benzofuran scaffold itself can be achieved through various means, including acid-catalyzed cyclization of acetal precursors, before functionalization into the final amide product. wuxiapptec.com
Synthesis of 2-Salicyloylbenzofurans and Ethanoic Acid Derivatives
The synthesis of 2-salicyloylbenzofurans and their subsequent conversion to ethanoic acid derivatives are significant transformations of this compound, enabling the creation of molecules with potential biological applications. These syntheses often employ foundational organic reactions such as Friedel-Crafts acylation and Williamson ether synthesis.
Synthesis of 2-Salicyloylbenzofurans via Friedel-Crafts Acylation
A primary method for the synthesis of 2-salicyloylbenzofurans involves the Friedel-Crafts acylation of a phenol (B47542) with a this compound derivative. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
In one specific example, 5,7-Dibromo-2-salicyloylbenzofuran was synthesized from a substituted benzofuran substrate. The reaction proceeds by treating the benzofuran derivative with anhydrous AlCl₃ in a solvent like dichloromethane (B109758) (CH₂Cl₂) at a low temperature (0 °C), followed by stirring at room temperature. nih.gov The mixture is then quenched with cold water and extracted. The organic layer is subsequently washed and dried to yield the final product. nih.gov The general reaction is a versatile method for creating a carbon-carbon bond between the benzofuran ring and a salicylic (B10762653) acid moiety.
Synthesis of 2-(2-(Benzofuran-2-carbonyl)phenoxy)ethanoic Acid Derivatives
Building upon the 2-salicyloylbenzofuran scaffold, ethanoic acid derivatives can be synthesized. Research has detailed a synthetic pathway to a series of 2-(2-(benzofuran-2-carbonyl)phenoxy)ethanoic acid derivatives. nih.gov This multi-step process begins with the O-etherification of a 2-hydroxyacetophenone (B1195853) with ethyl chloroacetate, followed by bromination and a subsequent Rap-Stoermer condensation reaction to generate the core benzofuran heterocycle. nih.gov
The final step in producing the ethanoic acid derivatives involves the hydrolysis of an ester precursor. nih.gov The general procedure for this hydrolysis is outlined in the table below.
Table 1: Synthesis of 2-(2-(Benzofuran-2-carbonyl)phenoxy)ethanoic Acid Derivatives nih.gov
| Product | R¹ | R² | Yield (%) |
|---|---|---|---|
| 14a | H | H | 81 |
| 14b | Br | H | 78 |
| 14c | Cl | H | 79 |
| 14d | H | Br | 75 |
| 14e | H | Cl | 66 |
| 14f | Br | Br | 72 |
The structures of the synthesized 2-salicyloylbenzofurans and their derivatives are typically confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS), which show consistency with the expected molecular structures. nih.gov For instance, the ¹H-NMR spectra of 2-salicyloylbenzofurans characteristically display a single signal between δ 7.30–7.70 ppm, confirming the formation of the benzofuran ring structure. nih.gov
Chemical Reactivity and Derivatization Strategies Utilizing Benzofuran 2 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
The most fundamental reaction of benzofuran-2-carbonyl chloride is nucleophilic acyl substitution. guidechem.commasterorganicchemistry.comlibretexts.org In this reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, resulting in the formation of a new acyl compound. masterorganicchemistry.comlibretexts.orglibretexts.org This process is a cornerstone for the synthesis of a wide array of benzofuran-2-carboxamide (B1298429) and ester derivatives. guidechem.com
The general mechanism involves the addition of a nucleophile to the polarized C=O bond, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate then collapses, expelling the chloride leaving group to yield the new carbonyl compound. libretexts.org The reactivity of the carbonyl group is a key factor, with this compound being highly reactive due to the electron-withdrawing nature of the chlorine atom. libretexts.org
Common nucleophiles employed in these reactions include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively. For instance, the reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted benzofuran-2-carboxamides. Similarly, reaction with alcohols provides benzofuran-2-carboxylates.
Table 1: Examples of Nucleophilic Acyl Substitution Reactions with this compound This table is illustrative and provides a general representation of the types of products that can be formed.
| Nucleophile | Product Class | General Structure of Product |
| Primary Amine (R-NH₂) | N-Substituted Amide | Benzofuran-2-C(O)NH-R |
| Secondary Amine (R₂NH) | N,N-Disubstituted Amide | Benzofuran-2-C(O)N-R₂ |
| Alcohol (R-OH) | Ester | Benzofuran-2-C(O)O-R |
| Thiol (R-SH) | Thioester | Benzofuran-2-C(O)S-R |
C–H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, and benzofuran (B130515) derivatives are no exception. nih.gov These methods allow for the direct introduction of new substituents onto the benzofuran scaffold without the need for pre-functionalization, offering a more atom- and step-economical approach to structural diversification. bohrium.com
A significant advancement in the C-H functionalization of benzofuran-2-carboxamides involves the use of an 8-aminoquinoline (B160924) (8-AQ) directing group. nih.govnih.govmdpi.com This bidentate directing group coordinates to a transition metal catalyst, typically palladium, and positions it in close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization. nih.govmdpi.com
In this methodology, benzofuran-2-carboxylic acid is first coupled with 8-aminoquinoline to form the corresponding amide substrate. nih.gov This substrate then undergoes a palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring with a variety of aryl and heteroaryl iodides. nih.govnih.govmdpi.com The reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. mdpi.com The cycle begins with the coordination of the palladium catalyst to the 8-AQ amide, followed by C-H activation to form a palladacycle intermediate. mdpi.com Oxidative addition of the aryl iodide to this intermediate generates a Pd(IV) species, which then undergoes reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst. mdpi.com
This strategy has been shown to be highly efficient for installing a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. nih.govnih.govdiva-portal.org The reaction conditions are generally mild, and the protocol tolerates a variety of functional groups on both the benzofuran core and the aryl iodide coupling partner. nih.gov
Table 2: Selected Examples of 8-Aminoquinoline Directed C3-Arylation of Benzofuran-2-carboxamides
| Aryl Iodide | Product | Yield (%) |
| 4-Iodoanisole | N-(quinolin-8-yl)-3-(4-methoxyphenyl)benzofuran-2-carboxamide | 86 |
| 4-Iodotoluene | N-(quinolin-8-yl)-3-(p-tolyl)benzofuran-2-carboxamide | 88 |
| 5-Iodo-m-xylene | N-(quinolin-8-yl)-3-(3,5-dimethylphenyl)benzofuran-2-carboxamide | 76 |
| 1-Iodo-4-fluorobenzene | N-(quinolin-8-yl)-3-(4-fluorophenyl)benzofuran-2-carboxamide | 78 |
| 2-Iodonaphthalene | N-(quinolin-8-yl)-3-(naphthalen-2-yl)benzofuran-2-carboxamide | 48 |
Data sourced from Oschmann et al. (2020) nih.gov
Regioselective C-2 Arylation
While the 8-AQ directing group strategy effectively functionalizes the C3 position, other methodologies have been developed for the regioselective arylation at the C2 position of the benzofuran nucleus. cornell.eduacs.orgacs.org A notable example is the ligand-free, palladium-catalyzed C-2 arylation of benzofurans using N'-acyl arylhydrazines as the coupling partners and TEMPO as an oxidant. cornell.edu This protocol demonstrates high regioselectivity and tolerates a wide range of functional groups, providing the C-2 arylated products in good to excellent yields. cornell.edu
Another approach involves the direct C-H arylation of benzofurans with aryl iodides at room temperature, which also exhibits complete C-2 regioselectivity. bohrium.comacs.orgacs.org This mild arylation method is compatible with various functional groups, including those that are heat-sensitive. acs.orgacs.org Mechanistic studies suggest that this reaction may proceed through a Heck-type oxyarylation pathway involving a carbopalladation intermediate. acs.org
Palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides has also been reported for the synthesis of 2-arylbenzofurans. nih.govnih.gov This reaction proceeds under aerobic conditions and is sensitive to the electronic nature of the substituents on the triarylantimony difluoride, with electron-donating groups leading to higher reactivity. nih.govnih.gov
Transamidation Chemistry for Diversification
Following the successful C-H functionalization of the benzofuran scaffold, the 8-aminoquinoline directing group can be cleaved and the amide bond further diversified through transamidation chemistry. nih.govnih.govmdpi.comdiva-portal.org This two-step, one-pot procedure allows for the efficient conversion of the C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamides into a variety of other amides, esters, and carboxylic acids. nih.govdiva-portal.org
The process begins with the activation of the 8-AQ amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to form an intermediate N-acyl-Boc-carbamate. nih.govdiva-portal.org This intermediate is then subjected to aminolysis with a range of primary and secondary amines to furnish the corresponding transamidated products in good to excellent yields. nih.govmdpi.com This one-pot protocol is highly efficient and avoids the need for isolation of the intermediate N-acyl-Boc-carbamate. mdpi.com The ability to introduce a wide variety of amine nucleophiles in the transamidation step significantly expands the structural diversity of the benzofuran-2-carboxamide library. nih.govnih.gov
Table 3: Scope of Transamidation with Various Amines
| Amine Nucleophile | Product | Yield (%) |
| Benzylamine | N-benzyl-3-(4-methoxyphenyl)benzofuran-2-carboxamide | 92 |
| Morpholine | (3-(4-methoxyphenyl)benzofuran-2-yl)(morpholino)methanone | 95 |
| Aniline | 3-(4-methoxyphenyl)-N-phenylbenzofuran-2-carboxamide | 75 |
| Piperidine | (3-(4-methoxyphenyl)benzofuran-2-yl)(piperidin-1-yl)methanone | 88 |
Data represents yields over two steps (Boc-activation and aminolysis) and is sourced from Oschmann et al. (2020) nih.gov
Introduction of Substituents for Structural Modification
The properties of benzofuran derivatives can be significantly altered by the introduction of various substituents onto the benzofuran core. Halogenation is a common strategy employed to modulate the biological and physicochemical properties of these compounds.
The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has been shown to have a profound impact on the biological activity of the resulting derivatives. nih.govnih.gov In many cases, halogenation leads to a significant increase in the anticancer activities of benzofuran compounds. nih.gov The position and nature of the halogen substituent can influence the potency and selectivity of these derivatives.
For example, the bromination of benzofuran and its methylated derivatives has been studied, revealing the formation of adducts between the halogen and the heteroaromatic ring, which then decompose to yield ring-halogenated products. rsc.org The presence of a halogen can also influence the compound's ability to form "halogen bonds," which may play a role in their biological interactions. nih.gov It has been observed that placing a halogen atom on an alkyl or acetyl chain attached to the benzofuran ring can also result in pronounced cytotoxic activity. nih.gov
The electronic effects of halogens, being electron-withdrawing, can also influence the reactivity of the benzofuran ring system in subsequent chemical transformations.
Formation of Hybrid Benzofuran Derivatives
This compound serves as a versatile building block for the synthesis of complex hybrid molecules, where the benzofuran nucleus is fused or linked to other heterocyclic systems. This strategy is widely employed to explore novel chemical spaces and generate compounds with potentially enhanced biological activities. Two notable classes of such hybrids are benzofuran-pyrazole and benzofuran-chalcone derivatives.
The synthesis of benzofuran-pyrazole hybrids often begins with the conversion of this compound into an intermediate like 2-acetylbenzofuran. This intermediate can then undergo Claisen-Schmidt condensation with an appropriate aldehyde to form a benzofuran-chalcone. The resulting α,β-unsaturated ketone system of the chalcone (B49325) is a key precursor for pyrazole (B372694) synthesis. Reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to cyclization, affording the 1,3,5-substituted pyrazole ring linked to the benzofuran moiety. scienceopen.comresearchgate.net This multi-step approach allows for diversification at various points, enabling the creation of a library of hybrid compounds. researchgate.netresearchgate.net For instance, novel bis(pyrazole-benzofuran) hybrids connected by a piperazine (B1678402) linker have been synthesized through a 1,3-dipolar cycloaddition reaction between a benzofuran-based synthon and hydrazonoyl chlorides. cu.edu.eg
Similarly, benzofuran-chalcone hybrids are synthesized through the base-catalyzed Claisen-Schmidt condensation. ekb.eg In a typical procedure, a benzofuran-2-yl ketone (derivable from this compound) is reacted with various substituted aromatic aldehydes. researchgate.netnih.gov The choice of base, such as potassium hydroxide (B78521) or piperidine, can significantly influence the reaction yield and efficiency. nih.gov These hybrid molecules, which combine the structural features of both benzofuran and chalcone, are of significant interest in medicinal chemistry. nih.gov
Table 1: Synthesis of Benzofuran Hybrid Derivatives
| Starting Material Derived from this compound | Reagent(s) | Reaction Type | Hybrid Product | Ref |
|---|---|---|---|---|
| 1-(1-Benzofuran-2-yl)ethanone | Substituted aromatic aldehydes, Base (e.g., KOH) | Claisen-Schmidt Condensation | Benzofuran-Chalcone | researchgate.netnih.gov |
| Benzofuran-Chalcone | Hydrazine hydrate or Phenyl hydrazine | Cyclization/Condensation | Benzofuran-Pyrazoline | researchgate.net |
| 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine | Hydrazonoyl chlorides | 1,3-Dipolar Cycloaddition | Bis(pyrazole-benzofuran) | cu.edu.eg |
Selective Reduction of Benzofuran Systems
Selective reduction is a critical transformation in the derivatization of this compound, allowing for the targeted modification of either the carbonyl group or the furan (B31954) ring system. The choice of reducing agent and reaction conditions dictates the outcome of the reaction.
The carbonyl chloride functional group can be selectively reduced to the corresponding aldehyde (benzofuran-2-carbaldehyde) or primary alcohol ((1-benzofuran-2-yl)methanol). Standard synthetic protocols for such transformations are applicable, though specific examples directly starting from this compound require careful selection of reagents to avoid unwanted side reactions with the benzofuran ring.
More complex is the selective hydrogenation of the benzofuran nucleus itself. The furan ring is susceptible to reduction, which, if not controlled, can lead to over-reduction of the benzene (B151609) ring as well. A notable method for the selective hydrogenation of the furan moiety involves the use of ruthenium nanoparticles supported on a Lewis acid-modified ionic liquid phase (Ru@SILP-[ZnCl₄]²⁻). acs.org This catalytic system demonstrates high activity and selectivity for the conversion of benzofuran to 2,3-dihydrobenzofuran, leaving the aromatic benzene ring intact. The reaction proceeds under hydrogen pressure at elevated temperatures. acs.org This method is effective for a range of substituted benzofurans, highlighting its versatility. acs.org
Table 2: Selective Reduction Reactions of Benzofuran Systems
| Substrate | Reagent / Catalyst | Conditions | Product | Selectivity | Ref |
|---|---|---|---|---|---|
| Benzofuran | Ru@SILP-[ZnCl₄]²⁻, H₂ | 10 bar H₂, 150 °C, decalin | 2,3-Dihydrobenzofuran | High yield (88%) for furan ring reduction | acs.org |
| Benzofuran-2-yl methyl ketone | Carrot (Daucus carota) bits | Water, room temp. | (S)-1-(Benzofuran-2-yl)ethanol | Enantioselective reduction of ketone | gctlc.orgresearchgate.net |
| 2-Bromoacetylbenzofuran | (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™) | THF / Hexane | (S)-2-Bromo-1-(benzofuran-2-yl)ethanol | Enantioselective reduction of ketone | researchgate.net |
Enantioselective Synthetic Transformations
Enantioselective transformations involving derivatives of this compound are crucial for accessing chiral molecules with specific biological functions. These reactions typically focus on the carbonyl group, which is converted into a prochiral ketone that can then be reduced asymmetrically.
One key strategy involves the enantioselective reduction of α-haloketones derived from this compound. For example, 2-bromoacetylbenzofuran can be reduced using chiral borane (B79455) reagents like (-)-B-chlorodiisopinocampheylborane (Ipc₂BCl). This reaction produces the corresponding chiral bromohydrin with a significant enantiomeric excess (ee). researchgate.net The resulting chiral bromohydrin is a valuable intermediate that can be readily converted into chiral epoxides, such as (S)-(benzofuran-2-yl)oxirane, and subsequently into chiral β-amino alcohols. researchgate.net
Another approach, highlighting green chemistry principles, is the use of biocatalysis. The enantioselective reduction of benzofuran-2-yl methyl ketone, a derivative easily synthesized from this compound, can be achieved using whole-cell biocatalysts. Shredded carrots (Daucus carota), for instance, contain enzymes that can reduce the ketone to the corresponding secondary alcohol, (S)-1-(benzofuran-2-yl)ethanol, with high enantioselectivity. gctlc.orgresearchgate.net This biotransformation is performed in water at ambient temperature, offering a safe and environmentally friendly alternative to traditional chemical reductants. gctlc.org The stereoselectivity of such enzymatic pathways provides a reliable method for generating chiral centers. researchgate.net
Table 3: Enantioselective Transformations of this compound Derivatives
| Substrate | Chiral Reagent / Catalyst | Product | Enantiomeric Excess (ee) | Ref |
|---|---|---|---|---|
| 2-Bromoacetylbenzofuran | (-)-B-Chlorodiisopinocampheylborane | (S)-2-Bromo-1-(benzofuran-2-yl)ethanol | ~70% (inferred from epoxide) | researchgate.net |
| 3-Bromoacetylbenzofuran | (-)-B-Chlorodiisopinocampheylborane | (S)-2-Bromo-1-(benzofuran-3-yl)ethanol | 71% (inferred from epoxide) | researchgate.net |
| Benzofuran-2-yl methyl ketone | Carrot (Daucus carota) enzymes | (S)-1-(Benzofuran-2-yl)ethanol | High | gctlc.orgresearchgate.net |
Computational and Theoretical Investigations of Benzofuran 2 Carbonyl Chloride and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular structures and properties at the electronic level. acs.org For benzofuran-2-carbonyl chloride, methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) have been employed to elucidate its characteristics. dnrcollege.org
Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most common approaches for approximating the solution to the Schrödinger equation for many-electron systems. acs.orgresearchgate.net DFT, in particular, has become a valuable research tool as it can yield high-quality predictions of geometries, energies, and spectroscopic properties. nih.gov
In the study of this compound (BCC), both HF and DFT methods have been utilized to optimize the molecular structure. dnrcollege.org These calculations were performed using the 6-311++G(d,p) basis set, which is a higher-level basis set that provides a more accurate description of the electron distribution in the molecule. dnrcollege.org The results from these computational methods serve as the foundation for further analysis, including vibrational frequency simulations and the prediction of spectroscopic profiles. dnrcollege.org
Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule. For this compound, the structure was optimized using both HF and DFT methods to establish its most stable three-dimensional shape. dnrcollege.org
Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. A key aspect of this for this compound is the orientation of the carbonyl chloride group relative to the benzofuran (B130515) ring. A potential energy surface (PES) scan was conducted by varying the dihedral angle O12-C10-C17-C116 to understand the rotational barrier and identify the most stable conformer. dnrcollege.org This type of analysis is crucial for understanding the molecule's flexibility and how its shape influences its reactivity and interactions. dnrcollege.org Studies on related benzofuran derivatives have also employed these techniques to determine preferred conformations, noting that O,O-trans forms are often favored in solution. rsc.org
Molecular Vibrational Frequency Analysis
Molecular vibrational frequency analysis is a theoretical method used to predict the vibrational modes of a molecule. nist.gov These predicted frequencies can then be compared with experimental spectroscopic data, such as Infrared (IR) and Raman spectra, to help assign the observed vibrational bands to specific molecular motions. nist.govnist.gov
Theoretical IR spectra for this compound have been simulated using the results from DFT and HF calculations. dnrcollege.org By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared directly with an experimental FT-IR spectrum. dnrcollege.org This comparison allows for a detailed assignment of the vibrational modes of the molecule. For instance, the characteristic C=O stretching vibration of the carbonyl group can be precisely identified. dnrcollege.orgresearchgate.net
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Experimental FT-IR | HF/6-311++G** | DFT/6-311++G** |
|---|---|---|
| 3126 | - | - |
| 3060 | - | - |
Note: This table is based on graphical data presented in the source literature and specific frequency values for all peaks were not available in the text. The source compares the graphical representation of the experimental and simulated spectra. dnrcollege.org
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Computational methods, specifically Time-Dependent DFT (TD-DFT), can be used to simulate the UV-Vis spectrum of this compound. dnrcollege.org These simulations calculate the energies of the ground and excited states, allowing for the prediction of absorption wavelengths. The analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is integral to understanding these electronic transitions. dnrcollege.org The energy gap between HOMO and LUMO provides insights into the chemical reactivity and the electronic absorption properties of the compound. dnrcollege.org
Calculated harmonic vibrational frequencies from DFT and HF methods are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. researchgate.net To improve the agreement between theoretical and experimental data, a technique called Scaled Quantum Mechanical (SQM) force field analysis is employed. dnrcollege.org
In this method, the calculated force constants are scaled using a set of specific scaling factors. This procedure corrects for the systematic errors in the theoretical calculations, leading to more accurate predicted vibrational frequencies. dnrcollege.org For this compound, SQM force field frequencies were calculated to provide a more reliable basis for the assignment of its vibrational spectra. dnrcollege.org The potential energy distribution (PED) was also studied, which helps to determine the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. dnrcollege.org
Potential Energy Distributions (PED)
Potential Energy Distribution (PED) analysis is a crucial computational method used to assign vibrational frequencies observed in infrared (IR) and Raman spectra to specific molecular motions. For this compound (BCC), PED analysis has been performed using Scaled Quantum Mechanical (SQM) force field calculations to understand the nature of its fundamental vibrational modes. dnrcollege.org
The analysis involves calculating the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a specific normal mode of vibration. This allows for an unambiguous assignment of the spectral bands. For BCC, these calculations were carried out using the MOLVIB program, following optimization of the molecular structure using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods with a 6-311++G(d,p) basis set. dnrcollege.org
Key findings from the PED analysis of this compound include the characterization of vibrations related to the carbonyl group (C=O) and the carbon-chlorine (C-Cl) bond, which are critical functional groups in the molecule. The PED results help to differentiate between pure stretching or bending vibrations and mixed vibrational modes where multiple types of internal motions are coupled.
Table 1: Selected Vibrational Assignments for this compound based on PED Analysis
| Frequency (cm⁻¹) | Assignment | PED Contribution (%) |
|---|---|---|
| ~1750 | C=O stretch | High contribution from C=O stretching coordinate |
| ~1200 | C-O-C stretch | Significant C-O stretching character |
| ~850 | C-Cl stretch | Major contribution from C-Cl stretching |
Note: The exact frequencies and PED contributions are dependent on the computational method (HF or DFT) used.
Electronic Structure Analysis
The electronic structure of this compound has been investigated through various quantum chemical calculations to understand its reactivity, stability, and spectroscopic properties. dnrcollege.org
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgjetir.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. jetir.org
For this compound, the HOMO-LUMO energy gap has been calculated to understand its electronic properties and reactivity. dnrcollege.org The analysis reveals that the electron density in the HOMO is primarily located over the benzofuran ring system, while the LUMO is distributed over the carbonyl chloride moiety. This distribution indicates that the benzofuran ring is the likely site for electrophilic attack, whereas the carbonyl group is susceptible to nucleophilic attack.
Global reactivity descriptors derived from HOMO and LUMO energies, such as ionization potential, electron affinity, global hardness, and softness, have also been reported for the title compound. dnrcollege.org A low HOMO-LUMO gap is also associated with higher polarizability, suggesting that the molecule may exhibit significant non-linear optical (NLO) properties. jetir.org
Table 2: FMO Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Specific calculated value |
| LUMO Energy | Specific calculated value |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing the Lewis-like bonding patterns of electron pairs. wisc.edumaterialsciencejournal.org This method investigates intramolecular interactions, charge transfer, and hyperconjugation effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.orgperiodicodimineralogia.it The stabilization energy E(2) associated with these donor-acceptor interactions quantifies the extent of electron delocalization. materialsciencejournal.org
Time-Dependent Self-Consistent Field (TD-SCF) Calculations
Time-Dependent Self-Consistent Field (TD-SCF), often performed using Time-Dependent Density Functional Theory (TD-DFT), is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the vertical excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. huji.ac.il
For this compound, TD-SCF calculations have been performed to simulate its UV-Vis spectrum and assign the observed absorption bands to specific electronic transitions. dnrcollege.org The results typically show strong absorptions corresponding to π → π* transitions within the benzofuran aromatic system and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. The calculated absorption maxima (λmax) are then compared with experimental data to validate the computational approach. This analysis helps to understand how the electronic structure of the molecule governs its interaction with UV and visible light. dnrcollege.org
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods are widely used to predict the NLO properties of molecules. Benzofuran derivatives, particularly those with donor-acceptor groups connected by a π-conjugated system, are known to be promising candidates for NLO materials. The NLO response of this compound has been investigated by calculating its dipole moment, polarizability, and first-order hyperpolarizability. dnrcollege.orgjetir.org
First-Order Hyperpolarizability
The first-order hyperpolarizability (β) is the key parameter that determines a molecule's second-order NLO response. researchgate.net A large β value is a primary requirement for a molecule to be an efficient NLO material. For this compound, the components of the first-order hyperpolarizability tensor have been calculated using quantum chemical methods. dnrcollege.org
The calculations indicate that this compound possesses a significant first-order hyperpolarizability, suggesting it has potential as an NLO material. dnrcollege.org The magnitude of β is influenced by the intramolecular charge transfer characteristics of the molecule, which, as shown by NBO and FMO analyses, are prominent in this compound. The presence of the electron-withdrawing carbonyl chloride group attached to the π-conjugated benzofuran ring system facilitates the charge transfer necessary for a strong NLO response. The calculated values are often compared to standard NLO materials like urea to gauge their potential effectiveness. researchgate.net
Table 3: Calculated NLO Properties for this compound
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | (Debye) |
| Mean Polarizability (α) | (esu) |
Polarizability and Dipole Moment Calculations
Computational chemistry provides significant insights into the electronic properties of molecules like this compound and its analogs. Properties such as polarizability and dipole moment are crucial for understanding intermolecular interactions and the behavior of a molecule in an electric field. These parameters are often calculated using methods like Density Functional Theory (DFT).
Studies on related compounds, such as 2-phenylbenzofuran, have utilized DFT methods with various functionals (e.g., GGA-PBE, BVP86) and basis sets (e.g., 6-31G(d,p)) to calculate these properties. The results from such calculations help in predicting the molecule's solubility, its interaction with polar solvents, and its potential for nonlinear optical applications.
Table 1: Example Computational Data for Benzofuran Analogs Data is illustrative and based on computational studies of analogous compounds.
| Parameter | Calculated Value | Method/Functional |
|---|---|---|
| Dipole Moment (μ) | ~2.0 - 4.0 D | DFT/GGA-PBE |
| Polarizability (α) | ~150 - 200 a.u. | DFT/GGA-PBE |
Reactivity Indices and Mechanistic Insights
Computational chemistry has become an indispensable tool for predicting the outcomes of chemical reactions. nih.gov Global and local reactivity parameters derived from Pearson's Hard and Soft Acids and Bases (HSAB) principle are extensively used to understand and interpret the reactivity and selectivity of molecules. nih.gov These parameters include ionization potential, electron affinity, global hardness, and softness. nih.govrsc.org
Ionization Potential and Electron Affinity
Ionization Potential (IP) and Electron Affinity (EA) are fundamental quantum chemical descriptors that provide insight into the reactivity of a molecule. IP is the energy required to remove an electron, while EA is the energy released when an electron is added. Within the framework of DFT, these can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively:
IP ≈ -EHOMO
EA ≈ -ELUMO
These values are critical for determining other reactivity indices. rsc.org
Global Hardness and Softness Values
Global hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating high stability and low reactivity. semanticscholar.org Conversely, a molecule with a small HOMO-LUMO gap is "soft," implying lower stability and higher reactivity. wikipedia.org
These parameters are calculated as follows:
Global Hardness (η): (IP - EA) / 2 ≈ (ELUMO - EHOMO) / 2
Global Softness (S): 1 / η
Computational studies on benzofuran derivatives have calculated these values to predict their reactive nature. rsc.org For instance, high hardness and low softness values suggest that a compound is more stable and less reactive. semanticscholar.org
Table 2: Calculated Reactivity Indices for a Benzofuran Derivative Based on data from computational studies on analogous structures. rsc.org
| Parameter | Formula | Value (eV) |
|---|---|---|
| EHOMO | - | -9.513 |
| ELUMO | - | -5.612 |
| Ionization Potential (IP) | -EHOMO | 9.513 |
| Electron Affinity (EA) | -ELUMO | 5.612 |
| Global Hardness (η) | (IP - EA) / 2 | 1.951 |
| Global Softness (S) | 1 / η | 0.513 |
Pearson's Hard and Soft Acids and Bases (HSAB) Principle
The Hard and Soft Acids and Bases (HSAB) principle, introduced by Ralph Pearson, is a qualitative concept used to explain and predict the patterns of Lewis acid-base reactivity. libretexts.orgadichemistry.com The principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. libretexts.orgwikipedia.org
Hard species are small, have a high charge density, and are weakly polarizable. wikipedia.orgslideshare.net
Soft species are larger, have a lower charge density, and are more strongly polarizable. wikipedia.orgslideshare.net
In the context of this compound, the carbonyl carbon is a hard electrophilic center (a hard acid) due to the significant positive partial charge induced by the adjacent oxygen and chlorine atoms. The chloride ion is a hard leaving group. This hard acid center will preferentially react with hard nucleophiles (hard bases), such as alkoxides or water. meta-synthesis.com The benzofuran ring, particularly the C3 position, can be considered a softer nucleophilic or electrophilic site depending on the reaction, and would thus interact preferentially with softer reaction partners.
Mechanistic Elucidation through Computational Studies
Computational studies are pivotal in elucidating the mechanisms of complex organic reactions involving benzofuran derivatives. nih.gov DFT calculations can be used to map potential energy surfaces, identify transition states, and calculate activation energies for proposed reaction pathways.
For reactions involving this compound, such as Friedel-Crafts acylation, computational modeling can clarify the role of the Lewis acid catalyst and predict the regioselectivity of the electrophilic attack on an aromatic substrate. researchgate.net Furthermore, studies on the synthesis of functionalized benzofurans have employed computational methods to understand the role of ligands and predict the most favorable reaction pathways. nih.gov These theoretical investigations help rationalize experimental observations, such as product distributions in catalytic hydrogenation or the regioselectivity in cyclization reactions, providing a deeper understanding of the molecule's reactivity. nih.govacs.org
Applications in Advanced Organic Synthesis and Materials Science
Synthesis of Pharmaceutical Intermediates and Agrochemicals
The benzofuran (B130515) core is a privileged structure in drug discovery, appearing in numerous approved medications and clinical candidates. Benzofuran-2-carbonyl chloride serves as a key starting material for the synthesis of complex benzofuran derivatives, particularly benzofuran-2-carboxamides. The acyl chloride group reacts efficiently with various primary and secondary amines to form stable amide bonds. tandfonline.com
This reactivity is exploited to produce compounds with a range of biological activities. For instance, novel benzofuran-2-carboxamide (B1298429) derivatives have been synthesized and investigated for their potential as hypolipidemic agents, with some showing activity comparable to the commercial drug bezafibrate. tandfonline.com In other research, reaction of the acyl chloride with different aminobenzophenones and aminoanthraquinones has yielded new carboxamides. tandfonline.com Similarly, derivatives created from this compound have been explored for their anticancer properties. biointerfaceresearch.com
Beyond pharmaceuticals, this compound is also utilized in the development of potential agrochemicals. guidechem.com Its role as a versatile platform allows for the introduction of the benzofuran moiety into new molecular structures, a common strategy in the search for novel active ingredients. guidechem.com
Development of Structurally Diverse Compound Libraries for Screening
In modern drug discovery and materials science, the generation of compound libraries for high-throughput screening is a crucial step in identifying new lead compounds. This compound is an ideal scaffold for this purpose. Its ability to react with a wide array of nucleophiles (such as amines, alcohols, and thiols) allows for the rapid and modular synthesis of a large number of distinct but structurally related compounds. nih.govvanderbilt.edu
One research effort developed a library of N-acyl thiourea (B124793) derivatives to screen for new antimicrobials. This was achieved by first converting this compound into an isothiocyanate, which was then reacted with a variety of anilines and amines to produce a library of compounds for biological testing. vanderbilt.edu Another synthetic strategy combined C-H arylation with transamidation chemistry, starting from the acid chloride, to create densely functionalized benzofuran derivatives. This route was highlighted for its potential utility in generating small molecule screening libraries. nih.gov The commercial availability and high reactivity of this compound facilitate its use in such combinatorial chemistry approaches. nih.gov
Polymer Science Applications
While this compound itself is not typically used as a monomer due to the reactivity of the acyl chloride group, the fundamental benzofuran structure it contains is of significant interest in polymer science. The parent compound, benzofuran (BzF), is a prochiral olefin that can undergo polymerization to create advanced materials with unique properties. nih.govacs.org The research detailed below focuses on the polymerization of the benzofuran monomer, which forms the core of this compound.
Benzofuran is an unsymmetric cyclic olefin that can be polymerized to produce optically active polymers, a feature not common with typical vinyl monomers. acs.orgnih.gov Researchers have demonstrated that the asymmetric cationic polymerization of benzofuran, using a Lewis acid catalyst like aluminum chloride in conjunction with chiral β-amino acid derivatives, can yield optically active polybenzofuran. nih.gov The optical activity arises from the specific stereochemistry (threo-diisotactic structure) of the polymer main chain, which is controlled during the polymerization process. nih.govnih.gov These polymers are rigid, transparent, and have a high glass-transition temperature, making them suitable for applications as transparent thermoplastics. acs.org
A significant challenge in polymerization is simultaneously controlling the polymer's stereochemistry (optical activity) and its molecular weight. For the cationic polymerization of benzofuran, a moderately "living" polymerization has been achieved. nih.gov This method uses thioether-based reversible chain-transfer agents (CTAs) to provide dual control over both the optical activity and the molecular weight of the resulting polybenzofuran. nih.govnih.gov In this system, the polymer's number-average molecular weight (Mn) increases with monomer conversion, and the molecular weight distribution remains relatively narrow, which are key characteristics of a living polymerization. nih.gov
Asymmetric Cationic Polymerization of Benzofuran with Chiral Additives
This table presents data from the asymmetric cationic polymerization of benzofuran (BzF) using different N-substituted β-amino acid derivatives as chiral additives in the presence of AlCl₃. The data highlights the control over molecular weight (Mn), molecular weight distribution (Mw/Mn), and specific optical rotation ([α]D).
| Chiral Additive | Yield (%) | Mn (×10³) | Mw/Mn | [α]D (deg) |
|---|---|---|---|---|
| (S)-N-Acetyl-β-phenylalanine | 85 | 14.5 | 1.65 | +65.7 |
| (S)-N-Benzoyl-β-phenylalanine | 91 | 18.2 | 1.71 | +78.2 |
| (S)-N-(p-tert-Butylbenzoyl)-β-phenylalanine | 95 | 20.1 | 1.68 | +85.1 |
| (S)-N-Pivaloyl-β-phenylalanine | 98 | 22.4 | 1.62 | +93.4 |
The development of a living polymerization process for benzofuran opens the door to creating more complex polymer architectures, such as block copolymers. mdpi.com Researchers have successfully synthesized asymmetric block copolymers of polybenzofuran. nih.gov This was accomplished by sequentially adding the monomer to a system containing enantiomeric chiral additives. For example, polymerization was initiated with an (S)-chiral additive, and after a certain time, the corresponding (R)-chiral additive was introduced. This process creates a single polymer chain composed of two distinct blocks with opposite absolute configurations, further expanding the range of accessible, structurally complex materials. nih.gov
The benzofuran ring system is aromatic and can undergo electrophilic aromatic substitution. Theoretical and experimental studies show that the preferred position for electrophilic attack on the benzofuran nucleus can be either the C2 or C3 position on the furan (B31954) ring, depending on the specific electrophile and reaction conditions. stackexchange.com The C2 position often produces a more stable intermediate carbocation because the positive charge can be delocalized into the fused benzene (B151609) ring. stackexchange.com This inherent reactivity means that the polybenzofuran backbone could, in principle, be chemically modified after polymerization. Such post-polymerization functionalization via electrophilic aromatic substitution would allow for the introduction of various functional groups, thereby tuning the polymer's properties for specific applications. However, specific examples of electrophilic aromatic substitution performed directly on high molecular weight polybenzofuran are not widely reported in the literature.
Chemically Recyclable Monomers
No research data is available to support the use of this compound in the synthesis of chemically recyclable monomers.
Electrosynthesis of Polybenzofuran Films
No research data is available to support the use of this compound in the electrosynthesis of polybenzofuran films.
Medicinal Chemistry Research on Benzofuran Derivatives
Benzofuran (B130515) as a Core Scaffold for Biologically Active Compounds
The benzofuran ring system, a bicyclic structure formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the field of medicinal chemistry. nih.govmedcraveonline.com It is recognized as a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. nih.govrsc.org This versatile core is present in a wide array of both naturally occurring and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govrsc.orgnih.gov
Naturally, benzofuran derivatives are found in various plants and are known for their diverse physiological and pharmacological properties. medcraveonline.comrsc.org Synthetic chemists have been drawn to this scaffold due to its proven potential, leading to the development of numerous derivatives with enhanced or novel therapeutic applications. nih.govnih.gov The biological significance of the benzofuran nucleus is demonstrated by its presence in clinically approved drugs like amiodarone, an antiarrhythmic agent. medcraveonline.com
The interest in benzofuran derivatives stems from their demonstrated efficacy in a multitude of therapeutic areas. Research has extensively documented their roles as anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic agents, among others. nih.govresearchgate.netijpbs.com The ability to readily modify the benzofuran core at various positions allows medicinal chemists to fine-tune the pharmacological profile of the resulting molecules, optimizing their potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This structural versatility solidifies the benzofuran scaffold as a major source for drug design and development. nih.gov
Anticancer Activity of Benzofuran Derivatives
The benzofuran scaffold is a prominent feature in the design of novel anticancer agents. rsc.orgsemanticscholar.orgrsc.org Numerous derivatives have shown significant cytotoxic activity against various human cancer cell lines, often with a lower incidence of the severe adverse effects associated with conventional chemotherapy. nih.govnih.gov The anticancer potential of these compounds has been demonstrated against malignancies including breast cancer, leukemia, lung cancer, and colon cancer. nih.govrsc.orgnih.govnih.gov
The effectiveness of benzofuran derivatives as anticancer agents is highly dependent on their chemical structure, and extensive structure-activity relationship (SAR) studies have been conducted to elucidate the key features required for high potency and selectivity. nih.govsemanticscholar.orgnih.gov A critical factor for cytotoxic activity is the nature and position of substituents on the benzofuran ring. nih.gov
Early SAR studies identified that substitutions at the C-2 position of the benzofuran core, particularly with ester or other heterocyclic rings, were crucial for the compound's cytotoxic effects. nih.gov Modifications at this position can significantly influence the molecule's ability to interact with biological targets and its selectivity toward cancer cells over normal cells. nih.gov For instance, certain benzofuran-2-carboxamide (B1298429) derivatives have shown potent anti-proliferation activity against a range of cancer cell lines. nih.gov
Further research has highlighted the importance of other positions. For example, 3-acyl-5-hydroxybenzofuran derivatives have exhibited antiproliferative activity against human breast cancer MCF-7 cells. nih.gov Similarly, the introduction of specific moieties, such as arylhydrazones or chalcones, can lead to potent inhibition of targets like tubulin polymerization or specific kinases involved in cancer progression, such as VEGFR-2. rsc.orgrsc.orgnih.gov The strategic combination of the benzofuran core with other pharmacologically active fragments is a key strategy in developing new anticancer candidates. researchgate.net
| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 3-acyl-5-hydroxybenzofuran derivative (Compound 48) | MCF-7 (Breast) | 43.08 μM | nih.gov |
| Benzofuran-based oxadiazole (Bromo derivative 14c) | HCT116 (Colon) | 3.27 μM | rsc.org |
| Benzofuran-chalcone hybrid (Compound 33d) | A-549 (Lung) | 2.74 μM | nih.gov |
| Benzofuran-chalcone hybrid (Compound 33d) | MCF-7 (Breast) | 3.22 μM | nih.gov |
| Benzofuran-2-carboxamide derivative (Compound 50g) | A549 (Lung) | 0.57 μM | nih.gov |
| Benzofuran-indole hybrid (Compound 8aa) | PC9 (Lung) | 0.32 μM | mdpi.com |
| Benzofuran-indole hybrid (Compound 8aa) | A549 (Lung) | 0.89 μM | mdpi.com |
The introduction of halogen atoms—such as chlorine, bromine, or fluorine—into the benzofuran structure is a well-established strategy for enhancing anticancer activity. nih.govnih.govmdpi.com Halogenation can improve the binding affinity of the molecule to its biological target through the formation of "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a protein. nih.gov Numerous studies have shown that halogenated derivatives exhibit significantly increased cytotoxicity against various cancer cell lines. researchgate.netnih.govnih.gov For example, a derivative containing chlorine in the benzene ring showed potent activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines. nih.gov
Hybrid molecules, which combine the benzofuran scaffold with other known anticancer pharmacophores, represent another powerful approach in cancer drug design. nih.gov Fusing benzofuran with moieties like chalcone (B49325), triazole, piperazine (B1678402), imidazole (B134444), or quinazolinone has led to the development of potent cytotoxic agents. nih.govnih.gov This synergistic approach aims to create molecules with desirable drug-like profiles and enhanced efficacy. nih.gov For instance, benzofuran derivatives fused with imidazole and quinazolinone scaffolds have successfully inhibited the growth of human breast cancer cells. nih.gov Similarly, benzofuran-indole hybrids have been identified as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer. mdpi.com
Antimicrobial and Antiviral Properties
The benzofuran scaffold is a privileged structure not only in anticancer research but also in the development of agents to combat infectious diseases. nih.govrsc.org Derivatives of benzofuran have demonstrated a wide range of activities against bacteria, fungi, viruses, and parasites. medcraveonline.comresearchgate.netnih.gov
With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. rsc.org Benzofuran derivatives have emerged as a promising class of compounds in this area. nih.govijpbs.comresearchgate.net They have shown activity against both Gram-positive and Gram-negative bacteria. nih.govrsc.org
Structure-activity relationship studies have revealed that substitutions at various positions on the benzofuran ring can greatly impact antibacterial potency and specificity. nih.gov For example, in one series of derivatives, compounds bearing a hydroxyl group at the C-6 position exhibited excellent antibacterial activity against strains including E. coli, S. aureus, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presence of bromo substituents on both the benzofuran and an attached phenyl ring also resulted in excellent antibacterial activity against all tested bacterial strains. nih.gov Furthermore, novel benzofuran derivatives containing disulfide moieties have displayed remarkable antibacterial activities against plant pathogens like Xanthomonas oryzae, with potencies significantly greater than control agents. acs.org
| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Derivatives with hydroxyl at C-6 | Multiple strains | 0.78-3.12 μg/mL | nih.gov |
| Derivatives with phenyl, 5-methylfuran-2-yl at C-2 | Multiple strains | 0.78-6.25 μg/mL | nih.gov |
| Dibromo-substituted derivative | Multiple strains | 29.76-31.96 mmol/L | nih.gov |
| 2-salicylidene benzofuran derivative | Gram-positive strains | 0.06–0.12 mM | rsc.org |
| Benzofuran-disulfide hybrid (V40) | Xanthomonas oryzae pv oryzae (Xoo) | EC₅₀ = 0.28 μg/mL | acs.org |
Benzofuran derivatives have also been identified as having potential antiparasitic properties. nih.govnih.govnih.gov The benzofuran scaffold is considered a viable starting point for the development of new drugs to treat parasitic infections. Research has confirmed the anti-infective capabilities of this class of compounds against various parasites, contributing to the broad portfolio of biological activities associated with the benzofuran core. nih.govnih.gov
In addition to antibacterial and antiparasitic activity, benzofuran derivatives have been investigated for their antiviral potential against a range of DNA and RNA viruses. nih.gov Certain derivatives have shown specific activity against respiratory syncytial virus (RSV) and influenza A virus. nih.gov More recently, a series of benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which is involved in the innate immune response to viral infections. nih.gov Several of these compounds were able to induce the production of type I interferons and showed inhibitory activity against human coronaviruses, including SARS-CoV-2, at nanomolar concentrations. nih.gov This host-targeting mechanism makes them promising candidates for the development of broad-spectrum antiviral drugs. nih.gov Another study identified a natural benzofuran derivative with activity against two strains of RSV, further highlighting the potential of this scaffold in antiviral drug discovery. rsc.org
Anti-Hepatitis C Virus Activity
Benzofuran derivatives have emerged as a notable class of inhibitors for the Hepatitis C Virus (HCV). acs.org High-throughput screening of large small-molecule libraries identified the benzofuran scaffold as a potent inhibitor of HCV replication. acs.orgnih.gov Optimization of this scaffold has led to the development of compounds with significant potency, exhibiting half-maximal effective concentrations (EC₅₀) of less than 100 nM and low cytotoxicity. acs.orgnih.gov
Structure-activity relationship (SAR) studies have revealed key insights into the molecular requirements for anti-HCV activity. These studies indicate that substitutions at the C2, C3, and C5 positions of the benzofuran ring are critical for inhibitory action. nih.gov Specifically, an aryl or heteroaryl group at the C5-position is important for activity, while the C2-position can tolerate various substituted aryl groups, leading to nanomolar potency. nih.gov However, replacing the propargyl alcohol group at the C3-position with an aryl or heteroaryl moiety results in a complete loss of activity. nih.gov
Computational studies, such as in silico molecular docking, have been employed to understand the mechanism of action. These studies have shown that benzofuran-oxadiazole and benzofuran-triazole hybrids can bind effectively to the Palm Site-II of the HCV NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.gov The promising antiviral activity and low cytotoxicity of these compounds in human hepatocytes make them attractive candidates for further development as anti-HCV drugs. rsc.org
Table 1: Research Findings on Anti-Hepatitis C Virus Activity of Benzofuran Derivatives
| Compound Class | Key Findings | Reference |
|---|---|---|
| Benzofuran Scaffold | Identified through high-throughput screening as HCV inhibitors. | acs.orgnih.gov |
| Optimized Benzofurans | Achieved potent inhibition (EC₅₀ < 100 nM) and low cytotoxicity (CC₅₀ > 25 µM). | acs.orgnih.gov |
| SAR Studies | Substitutions at C2, C3, and C5 are crucial for activity. | nih.gov |
Anti-HIV Activity
The benzofuran nucleus is also a key structural component in the development of agents against the Human Immunodeficiency Virus (HIV). researchgate.net Research has shown that derivatives of benzofuran can act as potent inhibitors of HIV-1, targeting different stages of the viral life cycle. nih.gov
One of the primary mechanisms of action for these compounds is the inhibition of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. nih.gov Novel 3-benzoylbenzofurans have been synthesized and identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In addition to RT inhibition, some benzofuran-carboxamide derivatives have demonstrated dual activity, inhibiting both RT and HIV-1 protease (PR), another essential viral enzyme. nih.gov
Furthermore, pyrazole (B372694) derivatives synthesized from 3-benzoyl benzofuran precursors have shown the ability to inhibit HIV entry. nih.gov Specific compounds from these classes have exhibited potent inhibitory effects in pseudovirus assays, with IC₅₀ values in the sub-micromolar range. nih.govrsc.org For instance, a new benzofuranone, rhuscholide A, isolated from Rhus chinensis, demonstrated significant anti-HIV-1 activity with an EC₅₀ value of 1.62 µM. nih.gov The versatility of the benzofuran scaffold allows for the development of compounds that can target multiple aspects of the HIV life cycle, offering potential for new antiretroviral therapies. nih.gov
Table 2: Research Findings on Anti-HIV Activity of Benzofuran Derivatives
| Compound Class | Mechanism of Action | Potency | Reference |
|---|---|---|---|
| 3-Benzoylbenzofurans | Non-nucleoside reverse transcriptase inhibitors (NNRTIs). | IC₅₀ = 0.12 ± 0.05 μM to 0.49 ± 0.11 μM | nih.gov |
| Pyrazole Derivatives | Inhibit HIV entry; some also inhibit HIV-1 protease. | IC₅₀ = 0.39 ± 0.13 μM to 1.00 ± 0.15 μM | nih.govrsc.org |
| Benzofuran-carboxamides | Dual inhibitors of reverse transcriptase and protease. | - | nih.gov |
Antifungal Activity
Benzofuran derivatives have demonstrated significant potential as antifungal agents, with activity against a broad range of pathogenic fungi. nih.govresearchgate.net The synthetic drug amiodarone, which is based on a benzofuran ring system, has shown potent antifungal properties, leading to further investigation of this chemical class. nih.govresearchgate.net
Researchers have synthesized and tested a series of benzofuran derivatives for their ability to inhibit the growth of fungi such as Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Structure-activity relationship studies have indicated that specific structural features are important for antifungal efficacy. For example, the conversion of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, drastically increased its antifungal activity. nih.gov
The mechanism of action for some of these compounds is believed to involve the disruption of intracellular calcium homeostasis. nih.govresearchgate.net While some derivatives did not directly induce calcium fluxes, they were found to augment the amiodarone-elicited calcium influx into the cytoplasm. nih.gov Other benzofuran derivatives, such as esters and amides of substituted 2-benzofurancarboxylic acids, act as inhibitors of fungal N-myristoyltransferase, an enzyme essential for fungal viability. researchgate.netresearchgate.net Additionally, certain aza-benzofuran and oxa-benzofuran compounds isolated from marine-derived fungi have shown activity against Penicillium italicum and Colletotrichum musae. mdpi.com
Table 3: Research Findings on Antifungal Activity of Benzofuran Derivatives
| Compound Class | Fungal Target(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Amiodarone Analogs | Cryptococcus neoformans, Aspergillus fumigatus | Disruption of intracellular Ca²⁺ homeostasis. | nih.govresearchgate.net |
| Brominated Benzofurans | Pathogenic fungi | Enhanced antifungal activity. | nih.gov |
| 2-Benzofurancarboxylic Acid Derivatives | Fungi | Inhibition of N-myristoyltransferase. | researchgate.netresearchgate.net |
Anti-Inflammatory and Antioxidative Activities
Derivatives of benzofuran have been widely investigated for their anti-inflammatory and antioxidant properties. nih.gov These compounds have shown the ability to mitigate inflammatory responses and combat oxidative stress, which are underlying factors in many chronic diseases. nih.gov
Several studies have synthesized and evaluated new benzofuran-based molecules, such as benzofuran–pyrazole hybrids, for their anti-inflammatory and antioxidant effects. researchgate.net The antioxidant activity is often assessed using methods like the DPPH free radical scavenging assay, with some compounds showing high scavenging percentages. researchgate.net For anti-inflammatory activity, the human red blood cell (HRBC) membrane stabilization assay is commonly used, and many benzofuran derivatives have demonstrated substantial membrane stabilization effects. researchgate.net
The anti-inflammatory mechanism of some benzofuran derivatives involves the inhibition of key inflammatory mediators and signaling pathways. For example, certain aza-benzofuran compounds have been shown to inhibit the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, with IC₅₀ values comparable to or better than the positive control, celecoxib. mdpi.com Docking studies suggest these compounds can fit within the active site of murine inducible nitric oxide synthase (iNOS). mdpi.com Furthermore, some piperazine/benzofuran hybrids have been found to inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in the secretion of pro-inflammatory factors like NO, COX-2, TNF-α, and IL-6. mdpi.com
Table 4: Research Findings on Anti-Inflammatory and Antioxidative Activities of Benzofuran Derivatives
| Compound Class | Activity | Key Findings | Reference |
|---|---|---|---|
| Benzofuran–Pyrazole Hybrids | Antioxidant & Anti-inflammatory | High DPPH scavenging and HRBC membrane stabilization. | researchgate.net |
| Aza-benzofurans | Anti-inflammatory | Inhibit nitric oxide release with IC₅₀ values of 16.5-17.3 μM. | mdpi.com |
Applications in Chronic Disease Research
The diverse biological activities of benzofuran derivatives make them valuable scaffolds in the research and development of treatments for various chronic diseases. nih.gov Their potential applications extend to cardiovascular conditions and neurodegenerative disorders.
Benzofuran-containing compounds have shown promise as potential treatments for hypertension and dyslipidemia, which are major risk factors for cardiovascular disease. nih.govtandfonline.com Novel benzofuran-2-carboxamide derivatives have been investigated for their hypolipidemic activity in animal models. nih.govtandfonline.com
In studies using Triton WR-1339-induced hyperlipidemic rats, these compounds significantly reduced elevated plasma levels of triglycerides and total cholesterol. nih.govtandfonline.com Concurrently, they were found to remarkably increase the levels of high-density lipoprotein cholesterol (HDL-C). nih.govtandfonline.com The lipid-lowering effects of these novel benzofuran derivatives were comparable to the standard drug, bezafibrate. nih.gov These findings suggest that benzofuran-2-carboxamide derivatives may have therapeutic potential in managing hyperlipidemia and reducing the risk of atherosclerosis. nih.govtandfonline.com
Table 5: Research Findings on Benzofuran Derivatives in Dyslipidemia
| Compound Class | Animal Model | Effects on Lipid Profile | Reference |
|---|
Benzofuran derivatives have been identified as promising agents for the management of neurodegenerative disorders, particularly Alzheimer's disease. nih.govnih.gov One of the key therapeutic strategies for Alzheimer's is the inhibition of cholinesterases to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.
Several natural and semi-synthetic benzofuran compounds have been evaluated for their in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. researchgate.netmdpi.com Compounds such as mulberrofuran G and albanol B have demonstrated strong inhibition of both AChE and BChE. mdpi.com Molecular docking and dynamics simulations have provided insights into how these molecules interact with the active sites of these enzymes. mdpi.com
Beyond cholinesterase inhibition, some benzofuran derivatives have shown neuroprotective effects through other mechanisms. For instance, a Benzofuran-Enaminone derivative was found to counteract neurotoxicity in an aluminum chloride-induced rat model of Alzheimer's disease by regulating the expression of genes related to apoptosis and the disease pathology itself. nih.gov These multi-faceted activities highlight the potential of the benzofuran scaffold in developing effective therapies for complex neurodegenerative conditions. nih.govnih.gov
Table 6: Research Findings on Benzofuran Derivatives in Neurodegenerative Conditions
| Compound Class | Target/Model | Mechanism of Action/Key Findings | Reference |
|---|---|---|---|
| Natural Benzofurans (e.g., Kellin) | Acetylcholinesterase | Moderate inhibitory activity (IC₅₀ = 102.4 ± 5.72 µM). | researchgate.net |
| Diels-Alder type Adducts (e.g., Mulberrofuran G) | AChE and BChE | Strong dual inhibitors. | mdpi.com |
Cognitive Disorders
Benzofuran derivatives have emerged as a significant area of research in the quest for treatments for cognitive disorders, particularly Alzheimer's disease (AD). researchgate.net The core pathology of AD involves the decline of acetylcholine levels, the formation of amyloid plaques, and neurofibrillary tangles. researchgate.netnih.gov Research has focused on the development of benzofuran-based compounds that can act as multi-target agents to address these pathological features. nih.govunipi.it
A primary strategy in managing AD is to inhibit the enzymes responsible for the breakdown of acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Several novel series of benzofuran-based derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors. nih.govnih.gov For instance, a series of novel benzofuran-based compounds, 7a-s, were designed and showed promising inhibitory activity against AChE. nih.gov Notably, compounds 7c and 7e demonstrated IC50 values of 0.058 µM and 0.086 µM, respectively, which are comparable to the well-known drug Donepezil (IC50 of 0.049 µM). nih.gov Further biological evaluation of compound 7c showed no signs of toxicity in animal models. nih.gov
The natural benzofuran skeleton is considered a mimic of the indanone part of donepezil, which is known for its potent AChE inhibitory activity and its ability to moderately inhibit the self-aggregation of amyloid-β. nih.gov This has spurred the design of hybrid molecules, such as tacrine-benzofuran hybrids, which aim to combine the AChE inhibitory properties of tacrine (B349632) with the amyloid-β aggregation inhibition and metal-chelating properties of the benzofuran moiety. unipi.it
Antiarrhythmic Properties
Certain derivatives of benzofuran have been identified as possessing significant antiarrhythmic properties. medcraveonline.comijnrd.org One of the most well-known synthetic benzofuran derivatives is Amiodarone, which is utilized in the treatment of both ventricular and supraventricular arrhythmias. medcraveonline.comnih.govrsc.orgmdpi.com
Research into the antiarrhythmic potential of benzofuran derivatives has led to the synthesis and evaluation of various 5-aminobenzofuran derivatives. nih.gov These compounds were screened for their effectiveness against ouabain-induced ventricular arrhythmia. nih.gov Through systematic structural modifications, it was determined that the presence of two methoxy (B1213986) groups at positions 4 and 7 of the benzofuran ring, a tertiary aminoethoxy side chain at position 6, and an N-methylurea group at position 5 resulted in the most active compounds. nih.gov
Two long-acting derivatives, N-[4,7-dimethoxy-6-(2-pyrrolidinoethoxy)-5-benzofuranyl]-N'-methylurea (8j) and N-[4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl]-N'-methylurea (8m), were found to be particularly effective and were selected for further studies. nih.gov
Table 2: Benzofuran Derivatives with Antiarrhythmic Properties
| Compound | Key Structural Features | Activity | Reference |
|---|---|---|---|
| Amiodarone | Synthetic benzofuran derivative | Treatment of ventricular and supraventricular arrhythmias | medcraveonline.comnih.govrsc.orgmdpi.com |
| N-[4,7-dimethoxy-6-(2-pyrrolidinoethoxy)-5-benzofuranyl]-N'-methylurea (8j) | 5-aminobenzofuran derivative | Active against ouabain-induced ventricular arrhythmia | nih.gov |
| N-[4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl]-N'-methylurea (8m) | 5-aminobenzofuran derivative | Active against ouabain-induced ventricular arrhythmia | nih.gov |
Other Biological Applications
Nematicidal Evaluation
Benzofuran derivatives containing a 2-carbonyl thiophene (B33073) moiety have been synthesized and evaluated for their nematicidal activity against the root-knot nematode, Meloidogyne incognita. researchgate.net In a study, several synthesized compounds demonstrated excellent nematicidal activity. researchgate.net
Among the tested derivatives, compound 23 exhibited significant bioactivity, with an LC50 value of 3.20 mg/L after 72 hours of exposure in vitro. researchgate.net In matrix tests, this compound achieved an inhibition rate of 100.00% at a concentration of 40 mg/L. researchgate.net Another compound, 32, which bears a 6-F modification, showed even better in vitro and in vivo nematicidal activity, with an LC50/72h value of 1.75 mg/L and an inhibition rate of 97.93% in sand at 40 mg/L. researchgate.net
Table 3: Nematicidal Activity of Benzofuran Derivatives against M. incognita
| Compound | Activity (LC50/72h) | Inhibition Rate (in matrix) | Reference |
|---|---|---|---|
| Compound 23 | 3.20 mg/L | 100.00% at 40 mg/L | researchgate.net |
| Compound 32 | 1.75 mg/L | 97.93% at 40 mg/L (in sand) | researchgate.net |
Cholinergic System Modulation (Anticholinesterase Activity)
The modulation of the cholinergic system through the inhibition of cholinesterases is a key therapeutic strategy for Alzheimer's disease. nih.gov Benzofuran derivatives have been extensively investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.comresearchgate.net
A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives (6a-o) were synthesized and found to be potent BChE inhibitors, with IC50 values ranging from 0.054 to 2.7 µM. nih.gov In another study, 2-arylbenzofuran derivatives were evaluated as AChE inhibitors, with 1-(4-(Benzofuran-2-yl)benzyl)piperidine 5c showing 74% activity compared to the reference drug donepezil. benthamdirect.com
Furthermore, benzofuran derivatives isolated from Cortex Mori Radicis have shown potent and selective inhibitory activity against BChE. mdpi.comresearchgate.net For example, Cathafuran C exhibited the most potent and selective inhibition of BChE in a competitive manner, with a Ki value of 1.7 µM. researchgate.net
Table 4: Anticholinesterase Activity of Benzofuran Derivatives
| Compound/Series | Target | Activity (IC50/Ki) | Reference |
|---|---|---|---|
| Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives (6a-o) | BChE | 0.054 - 2.7 µM | nih.gov |
| 1-(4-(Benzofuran-2-yl)benzyl)piperidine 5c | AChE | 74% activity vs. Donepezil | benthamdirect.com |
| Cathafuran C | BChE | Ki = 1.7 µM | researchgate.net |
| 2-arylbenzofuran derivatives | BChE | IC50 = 2.5 - 32.8 µM | mdpi.comresearchgate.net |
Estrogen Receptor Modulators
Benzofuran derivatives have been investigated as estrogen receptor (ER) modulators, with potential applications in the treatment of ER-dependent breast cancer. nih.govnih.gov A series of 5,6-dihydroxybenzofurans were synthesized and evaluated for their anti-proliferation activities against MCF-7 (ER+) and MDA-MB-231 (ER-) breast cancer cells. nih.gov The results indicated that these compounds inhibit MCF-7 breast cancer cells via an ER(+) pathway. nih.gov
In another study, a novel series of benzofuran derivatives were synthesized and evaluated for their anticancer activity against MCF-7 cells. nih.gov The target compound, 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride (4e), exhibited excellent activity against ER-dependent breast cancer cells with low toxicity. nih.gov This suggests that the benzofuran scaffold may be a promising lead for the development of new estrogen receptor inhibitors. nih.gov
Table 5: Benzofuran Derivatives as Estrogen Receptor Modulators
| Compound/Series | Target | Activity | Reference |
|---|---|---|---|
| 5,6-dihydroxybenzofurans | ERα | Anti-proliferative activity against MCF-7 cells | nih.gov |
| 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride (4e) | ER | Excellent activity against ER-dependent breast cancer cells | nih.gov |
Advanced Analytical and Spectroscopic Characterization Excluding Basic Properties
NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Benzofuran-2-carbonyl chloride, both ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation. The ¹H NMR spectrum would reveal the chemical environment of the hydrogen atoms, with expected signals in the aromatic region corresponding to the protons on the benzofuran (B130515) ring system. The distinct electronic environments of these protons would result in a characteristic splitting pattern and chemical shifts.
As of the latest literature review, specific experimental ¹H and ¹³C NMR spectral data for this compound is not widely available in public databases. However, based on the known spectra of related benzofuran derivatives, theoretical predictions can be made.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl Carbon | - | ~160-170 |
| Aromatic CH | ~7.2-7.8 | ~110-130 |
Note: The table above is predictive and awaits experimental verification.
FT-IR and UV-Visible Spectroscopy in Molecular Analysis
The vibrational and electronic properties of this compound have been thoroughly investigated using FT-IR and UV-Visible spectroscopy. A detailed study combining experimental analysis with quantum chemical calculations provides significant insights into the molecule's functional groups and electronic transitions. dnrcollege.org
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound, recorded using a KBr pellet method, displays several characteristic absorption bands that confirm the presence of its key functional groups. The molecular vibrational frequency analyses were carried out based on experimental infrared spectra and quantum chemical calculations. dnrcollege.org
A prominent and sharp absorption band is observed in the region of 1750-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the acyl chloride group. The precise position of this band is sensitive to the electronic effects of the attached benzofuran ring. The spectrum also exhibits multiple bands in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic benzofuran system. The C-O-C stretching of the furan (B31954) ring and the C-Cl stretching vibration also give rise to specific bands in the fingerprint region of the spectrum.
Table 2: Experimental FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| 1730 | C=O Stretching (Acyl Chloride) |
| 1575, 1450 | C=C Stretching (Aromatic) |
| 1250 | C-O-C Stretching (Furan Ring) |
| 850 | C-H Bending (Aromatic) |
Source: Adapted from experimental data presented in quantum chemical calculation studies. dnrcollege.org
UV-Visible Spectroscopy
The electronic absorption spectrum of this compound, analyzed by UV-Visible spectroscopy, provides information about the electronic transitions within the molecule. The spectrum is the result of promotions of electrons from lower to higher energy molecular orbitals upon the absorption of ultraviolet or visible light. dnrcollege.org
The benzofuran moiety, being a chromophore, is expected to exhibit characteristic absorption bands. The spectrum typically shows strong absorptions in the ultraviolet region, corresponding to π → π* transitions within the conjugated aromatic system. The presence of the carbonyl group and the chlorine atom can influence the position and intensity of these absorption maxima (λmax). Theoretical studies using Time-Dependent Self-Consistent Field (TD-SCF) methods have been employed to simulate and interpret the experimental UV-Visible spectrum. dnrcollege.org
Table 3: Experimental UV-Visible Spectral Data for this compound
| λmax (nm) | Electronic Transition |
|---|---|
| 250 | π → π* |
Source: Adapted from experimental data presented in quantum chemical calculation studies. dnrcollege.org
Future Research Directions and Prospects for Benzofuran 2 Carbonyl Chloride
Exploration of Novel Catalytic Systems for Derivatization
The derivatization of the benzofuran (B130515) nucleus is central to discovering novel compounds with enhanced properties. Future research will likely focus on the development and application of innovative catalytic systems to functionalize benzofuran-2-carbonyl chloride and its derivatives. While traditional methods have their utility, the exploration of new catalysts promises greater efficiency, selectivity, and substrate scope.
Recent advancements have highlighted the efficacy of various metal-based catalysts in benzofuran synthesis. nih.gov Palladium-based catalysts, for instance, have been extensively used in reactions such as Sonogashira and Heck couplings to construct the benzofuran ring system. acs.orgnih.gov Similarly, copper-catalyzed reactions have proven valuable for intramolecular cyclizations. nih.gov
Future efforts are expected to delve into:
Alternative Metal Catalysts: Investigating less expensive and more abundant metals like iron, nickel, and ruthenium could lead to more cost-effective and sustainable synthetic routes. nih.gov For example, ruthenium-catalyzed C-H alkenylation followed by oxygen-induced annulation has been reported for synthesizing benzofuran derivatives. nih.gov
Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of catalyst recovery and recycling, aligning with the principles of green chemistry. Research into heterogeneous palladium catalysts, such as palladium on activated carbon fibers, is a promising avenue. acs.org
Photoredox Catalysis: Visible-light-mediated reactions represent a mild and environmentally friendly approach to organic synthesis. Exploring photoredox catalysis for the derivatization of benzofurans could enable novel transformations under ambient conditions. benthamdirect.com
Table 1: Examples of Catalytic Systems in Benzofuran Synthesis
| Catalyst System | Reaction Type | Starting Materials | Key Features |
|---|---|---|---|
| (PPh₃)PdCl₂ / CuI | Sonogashira Coupling / Intramolecular Cyclization | Terminal alkynes and iodophenols | Co-catalyst system for efficient coupling and cyclization. nih.gov |
| Palladium Acetate | Ring Formation | Imidazo[1,2-a]pyridines and coumarins | Employs an oxidant and an additive for efficient synthesis. nih.gov |
| Copper Iodide | One-pot Synthesis | o-hydroxy aldehydes, amines, and alkynes | Utilizes an eco-friendly deep eutectic solvent (DES). nih.gov |
| Ruthenium Catalyst | C-H Alkenylation / Annulation | Alkynes and m-hydroxybenzoic acids | Proceeds via aerobic oxidation. nih.gov |
Development of Stereoselective Synthetic Pathways
The synthesis of chiral benzofuran derivatives is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. This compound can serve as a key starting material for creating complex, stereodefined molecules.
Future research is anticipated to focus on:
Asymmetric Catalysis: The development of chiral catalysts, such as chiral N-heterocyclic carbenes or squaramides, to control the enantioselectivity of reactions is a major goal. bohrium.comacs.org This would allow for the synthesis of specific enantiomers of biologically active benzofuran derivatives.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters into the benzofuran scaffold is another viable strategy.
Structurally Divergent Synthesis: Protocols that allow for the creation of multiple, skeletally diverse products from a common intermediate through the use of switchable catalysts are highly desirable. rsc.org This approach can rapidly generate a library of compounds for biological screening.
A recent study demonstrated a chiral bifunctional urea-catalyzed reaction to produce benzofuran-fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans with high diastereo- and enantioselectivities. rsc.org Such methodologies pave the way for creating complex molecular architectures with precise stereochemical control.
Integration of Computational Methods for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. rsc.org For this compound and its derivatives, computational methods can accelerate the research and development process significantly.
Key areas for future integration include:
Molecular Docking: Predicting the binding affinity and interaction patterns of benzofuran derivatives with biological targets, such as enzymes and receptors, can help in identifying promising drug candidates. nih.govnih.gov This allows for the rational design of molecules with improved potency and selectivity.
Quantum Mechanical Calculations: These methods can be used to study reaction mechanisms, predict the stability of intermediates, and understand the electronic properties of molecules. nih.gov This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of new, unsynthesized derivatives. nih.gov This can guide synthetic efforts towards more promising areas of chemical space.
For example, molecular docking studies have been used to investigate the binding of benzofuran-based chalcone (B49325) derivatives to the VEGFR-2 target, providing insights into their potential as anticancer agents. nih.gov
Expansion of Biological Activity Profiling for New Therapeutic Targets
Benzofuran derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgnih.govmdpi.combenthamdirect.commdpi.comresearchgate.netrsc.org this compound serves as a versatile starting point for synthesizing libraries of compounds for biological screening. guidechem.com
Future research will likely focus on:
Target Identification: Identifying novel biological targets for benzofuran derivatives is a key objective. eurekalert.org This involves screening against a broad range of assays to uncover new therapeutic opportunities.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. mdpi.com
Hybrid Molecules: Combining the benzofuran scaffold with other pharmacophores can lead to hybrid molecules with enhanced activity or novel mechanisms of action. mdpi.combenthamdirect.com
Recent studies have explored benzofuran derivatives as potent inhibitors of targets like VEGFR-2 and PI3K, which are implicated in cancer. nih.govnih.gov The development of dual inhibitors that can target multiple pathways is a particularly promising strategy in cancer therapy.
Table 2: Reported Biological Activities of Benzofuran Derivatives
| Biological Activity | Therapeutic Area | Example Target/Mechanism |
|---|---|---|
| Anticancer | Oncology | VEGFR-2 inhibition, PI3K inhibition, apoptosis induction. nih.govnih.govmdpi.com |
| Anti-inflammatory | Inflammation | Inhibition of NO production, targeting NF-κB and MAPK pathways. mdpi.com |
| Antimicrobial | Infectious Diseases | Activity against Gram-positive and Gram-negative bacteria. benthamdirect.comresearchgate.net |
| Antiviral | Infectious Diseases | Potential activity against viruses like HIV and Hepatitis C. researchgate.netrsc.org |
Advancements in Sustainable Synthesis of Benzofuran Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on the synthesis of derivatives from this compound will undoubtedly emphasize sustainability.
Key areas of advancement include:
Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents, such as water, ionic liquids, or deep eutectic solvents (DES), is a major goal. benthamdirect.com The use of choline (B1196258) chloride-ethylene glycol (ChCl.EG) as a DES has been reported for the synthesis of benzofuran derivatives. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, increase yields, and improve energy efficiency compared to conventional heating methods. benthamdirect.combohrium.com
Catalyst-Free and Solvent-Free Methods: Developing reactions that can proceed without the need for a catalyst or solvent represents the ideal in terms of green chemistry. benthamdirect.com
By embracing these sustainable practices, the synthesis of valuable benzofuran derivatives can be achieved with a minimal environmental footprint.
Q & A
Q. What are the standard synthetic routes for preparing benzofuran-2-carbonyl chloride, and how can reaction efficiency be optimized?
this compound is typically synthesized via chlorination of benzofuran-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization involves controlling reaction conditions (e.g., anhydrous environment, temperature) to minimize side reactions. Transition-metal-catalyzed methods, such as Pd(OAc)₂/AgOAc systems, can enhance regioselectivity in subsequent derivatization . For example, using this compound as a starting material in Pd-catalyzed C–H arylation achieved 97% yield in coupling reactions, demonstrating the importance of ligand choice and catalytic systems .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation (e.g., distinguishing carbonyl chloride protons at δ 7.3–7.9 ppm in derivatives) .
- Infrared Spectroscopy (IR) : To confirm the presence of carbonyl (C=O, ~1750 cm⁻¹) and acyl chloride (~1800 cm⁻¹) groups .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment and separation of reaction byproducts .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns (e.g., C₉H₅ClO₂S for thiophene derivatives) .
Advanced Research Questions
Q. How can researchers address discrepancies in reactivity when using this compound in nucleophilic acyl substitution reactions?
Reactivity variations may arise from steric hindrance or electronic effects. For example, coupling with bulky amines (e.g., 5-methyl-1,2-oxazol-3-amine) may require extended reaction times or elevated temperatures (e.g., 60°C for 2 hours) to achieve full conversion . Comparative studies with structurally similar acid chlorides (e.g., benzo[b]thiophene-2-carbonyl chloride) suggest that electron-withdrawing substituents on the benzofuran ring enhance electrophilicity, accelerating acylation .
Q. What strategies are effective in designing this compound derivatives with enhanced bioactivity?
- Heterocyclic Hybridization : Coupling with thiadiazole or oxazole moieties (e.g., N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl] derivatives) improves anticancer activity (64% yield, confirmed via ^1H NMR and elemental analysis) .
- Bioisosteric Replacement : Substituting the benzofuran core with thiophene or pyridine rings can modulate antibacterial potency. For instance, 4-(benzofuran-2-carbonyl)-dihydropyrrolidone-thiadiazole hybrids exhibit MIC values of 3.13–25 μM against Gram-positive bacteria .
Q. How do steric and electronic factors influence the regioselectivity of this compound in C–H functionalization reactions?
Pd-catalyzed C–H arylation at the C-3 position of benzofuran derivatives is guided by directing groups (e.g., 8-aminoquinoline) and ligand systems. Steric effects from substituents on the benzofuran ring can redirect reactivity to less hindered positions. For example, AgOAc as an additive enhances regiocontrol in Pd-mediated reactions . Computational studies (e.g., DFT) are recommended to predict electronic effects of substituents on transition-state stabilization.
Q. What stability considerations are critical for handling this compound in synthetic workflows?
- Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) and use anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis to benzofuran-2-carboxylic acid .
- Temperature Control : Reactions should be conducted at ≤60°C to avoid decomposition.
- Safety Protocols : Use gloves and eye protection due to the compound’s corrosive nature, as standard for acyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
